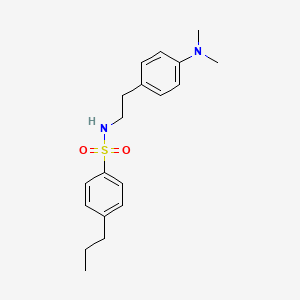
Ethyl 2-bromo-2-cyclobutylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-bromo-2-cyclobutylacetate is a chemical compound with the CAS Number: 21816-22-8 . It has a molecular weight of 221.09 and its IUPAC name is ethyl 2-bromo-2-cyclobutylacetate . It is used for research and development purposes .
Molecular Structure Analysis
The molecular formula of Ethyl 2-bromo-2-cyclobutylacetate is C8H13BrO2 . The InChI Code is 1S/C8H13BrO2/c1-2-11-8(10)7(9)6-4-3-5-6/h6-7H,2-5H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 2-bromo-2-cyclobutylacetate is stored in an inert atmosphere at room temperature . Its physical form can be solid, semi-solid, liquid, or lump .Applications De Recherche Scientifique
Synthesis in Medicinal Chemistry
Ethyl 2-bromo-2-cyclobutylacetate is employed in the synthesis of various medicinal compounds. For instance, it is used in the production of novel 6-benzyluracil analogues demonstrating potent anti-HIV-1 activity. These analogues are synthesized through a process involving condensation with thiourea and subsequent treatment with chloroacetic acid, leading to powerful HIV-1 inhibitors (Danel et al., 1996).
Applications in Organic Chemistry
In organic chemistry, ethyl 2-bromo-2-cyclobutylacetate serves as a critical reactant in various synthesis processes. It's used in the preparation of ethyl 4-bromo-2,3-dioxobutyrate 2-arylhydrazones, which are further processed to synthesize various compounds, including 1-aryl-4-hydroxypyrazole-3-carboxylates (Garg & Singh, 1970).
Enzyme Inhibition Research
In the field of enzyme inhibition, derivatives of ethyl 2-bromo-2-cyclobutylacetate have been found effective. For instance, bromophenol derivatives with cyclopropyl moiety have shown significant inhibition against enzymes like carbonic anhydrase and acetylcholinesterase, important in the treatment of diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Peptide Synthesis
It also finds use in the peptide synthesis domain. For example, 2-Bromo-1-ethyl pyridinium tetrafluoroborate, a derivative, has been utilized in the synthesis of peptides containing N-methyl amino acid residues, showing high reactivity and low racemization (Li-peng & Xu Cheng, 2000).
Synthesis of Heterocycles
Ethyl 2-bromo-2-cyclobutylacetate is involved in radical cyclisation reactions to synthesize tri- and tetra-cyclic heterocycles, demonstrating its versatility in producing complex organic structures (Allin et al., 2005).
Structural Analysis and Synthesis
Its structure has been determined by X-ray crystallography, aiding in understanding its chemical behavior and potential in synthetic applications (Kirillov et al., 2015).
Safety and Hazards
Ethyl 2-bromo-2-cyclobutylacetate is classified as dangerous with the signal word "Danger" . Hazard statements include H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Orientations Futures
While specific future directions for Ethyl 2-bromo-2-cyclobutylacetate are not mentioned in the sources, it’s clear that this compound is used for research and development purposes . As such, it may have potential applications in various fields of study, including organic chemistry and materials science.
Propriétés
IUPAC Name |
ethyl 2-bromo-2-cyclobutylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO2/c1-2-11-8(10)7(9)6-4-3-5-6/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYURMPYVEWURHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCC1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-2-cyclobutylacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-methylphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2973357.png)

![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide](/img/structure/B2973361.png)
![4-Amino-6-methyl-3-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2973362.png)

![1-[4-(6,7-Dichloro-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2973367.png)
![N-(2,5-dimethoxyphenyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2973369.png)


![[4-(4-Fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone](/img/structure/B2973373.png)
![5-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2973375.png)

